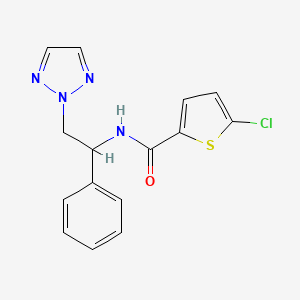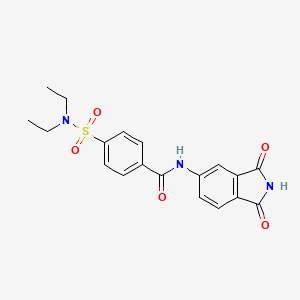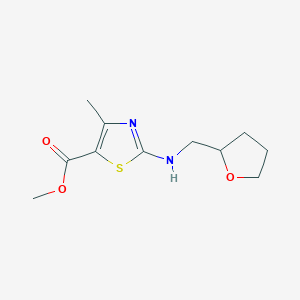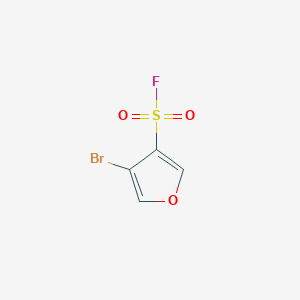![molecular formula C16H12ClN3O4S2 B2981552 2-((4-chlorophenyl)thio)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)acetamide CAS No. 898416-07-4](/img/structure/B2981552.png)
2-((4-chlorophenyl)thio)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the thioether could be introduced via a nucleophilic substitution reaction, the amide via a condensation reaction, and the nitro group via a nitration reaction .Molecular Structure Analysis
The molecular structure of a compound like this could be analyzed using techniques such as X-ray crystallography or NMR spectroscopy. These techniques can provide detailed information about the arrangement of atoms in the molecule .Chemical Reactions Analysis
The compound’s reactivity could be studied by performing various chemical reactions and observing the results. For example, the reactivity of the amide group could be tested by attempting to hydrolyze it to an amine and a carboxylic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound, such as its melting point, solubility, and stability, could be determined using various analytical techniques .Applications De Recherche Scientifique
Antitumor Activity
Research on benzothiazole derivatives, including structures similar to 2-((4-Chlorophenyl)thio)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)acetamide, has highlighted significant antitumor properties. A study by Yurttaş, Tay, and Demirayak (2015) synthesized and evaluated the antitumor activity of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic ring systems. These compounds were tested against a wide range of human tumor cell lines, with certain derivatives showing considerable anticancer activity against specific cancer cell lines. This suggests the potential utility of benzothiazole derivatives in cancer research and therapy (Yurttaş, Tay, & Demirayak, 2015).
Antimicrobial Activity
The antimicrobial properties of similar compounds have been extensively studied, highlighting their potential in fighting bacterial and fungal infections. Krátký, Vinšová, and Stolaříková (2017) synthesized and evaluated the antimicrobial activity of rhodanine-3-acetic acid derivatives. Their research found that derivatives were particularly active against mycobacteria, including Mycobacterium tuberculosis, showcasing the relevance of such compounds in developing new antimicrobial agents (Krátký, Vinšová, & Stolaříková, 2017).
Anticonvulsant Activity
The exploration of anticonvulsant activities in benzothiazole derivatives has also been a subject of interest. Aktürk, Kılıç, Erol, and Pabuccuoglu (2002) conducted a study on omega-(1H-imidazol-1-yl)-N-phenylacetamide, propionamide, and butyramide derivatives to assess their efficacy against seizures induced by maximal electroshock (MES). This research indicated the potential of these compounds in the development of new anticonvulsant drugs, with one derivative showing particularly high activity (Aktürk et al., 2002).
Photovoltaic Efficiency and Ligand-Protein Interactions
Mary et al. (2020) studied the spectroscopic properties, ligand-protein interactions, and photovoltaic efficiency modeling of bioactive benzothiazolinone acetamide analogs. Their findings suggest that these compounds could serve as efficient photosensitizers in dye-sensitized solar cells (DSSCs), demonstrating good light harvesting efficiency and potential for use in photovoltaic cells. This research expands the application spectrum of benzothiazole derivatives beyond biological activities to include renewable energy technologies (Mary et al., 2020).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O4S2/c1-24-12-6-10(20(22)23)7-13-15(12)19-16(26-13)18-14(21)8-25-11-4-2-9(17)3-5-11/h2-7H,8H2,1H3,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCKRIIDNNHSPCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC(=C1)[N+](=O)[O-])SC(=N2)NC(=O)CSC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6,13-dihydro-5H-indolo[3,2-c]acridine](/img/structure/B2981471.png)
![1-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxylic acid](/img/structure/B2981472.png)
![N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)quinoxaline-2-carboxamide](/img/structure/B2981477.png)
![Ethyl (10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate](/img/structure/B2981479.png)

![2-((6-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2981481.png)

![5-cyclopropyl-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B2981484.png)



![4-{4-[5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]-1-phenyl-1H-1,2,3-triazol-5-yl}pyridine](/img/structure/B2981490.png)

